molecular formula C18H27NO2 B14391108 3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate CAS No. 88310-24-1

3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate

Cat. No.: B14391108
CAS No.: 88310-24-1
M. Wt: 289.4 g/mol
InChI Key: CVQQVSJARAWEEM-UHFFFAOYSA-N
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Description

3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate is an organic compound with a complex structure that includes a phenyl ring substituted with isopropyl groups and a pentenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method is the Friedel-Crafts alkylation, where isopropyl groups are introduced to the phenyl ring using isopropyl chloride and a Lewis acid catalyst like aluminum chloride. The resulting 3,5-Di(propan-2-yl)phenyl compound is then reacted with pent-1-en-1-yl isocyanate to form the carbamate linkage under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring and the isopropyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The phenyl ring and isopropyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylamine
  • 3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylester
  • 3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylketone

Uniqueness

3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

88310-24-1

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

[3,5-di(propan-2-yl)phenyl] N-pent-1-enylcarbamate

InChI

InChI=1S/C18H27NO2/c1-6-7-8-9-19-18(20)21-17-11-15(13(2)3)10-16(12-17)14(4)5/h8-14H,6-7H2,1-5H3,(H,19,20)

InChI Key

CVQQVSJARAWEEM-UHFFFAOYSA-N

Canonical SMILES

CCCC=CNC(=O)OC1=CC(=CC(=C1)C(C)C)C(C)C

Origin of Product

United States

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